molecular formula C6H10ClN3O3S2 B14227558 Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- CAS No. 828920-79-2

Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-

Cat. No.: B14227558
CAS No.: 828920-79-2
M. Wt: 271.7 g/mol
InChI Key: LDSUKVQDXRFYRC-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a thiazole ring substituted with a chloro and hydroxyethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- typically involves the reaction of 4-chloro-2-thiazolylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler analog without the thiazole ring and chloro/hydroxyethylamino substitutions.

    N-(4-chlorophenyl)methanesulfonamide: Contains a phenyl ring instead of a thiazole ring.

    Methanesulfonamide, N-[3-[[(2-chloro-5-iodo-4-pyrimidinyl)amino]methyl]-2-pyrazinyl]-N-methyl-: A more complex analog with additional substitutions on the thiazole ring.

Uniqueness

Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to its specific substitutions on the thiazole ring, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

828920-79-2

Molecular Formula

C6H10ClN3O3S2

Molecular Weight

271.7 g/mol

IUPAC Name

N-[4-chloro-5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C6H10ClN3O3S2/c1-15(12,13)10-6-9-4(7)5(14-6)8-2-3-11/h8,11H,2-3H2,1H3,(H,9,10)

InChI Key

LDSUKVQDXRFYRC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=C(S1)NCCO)Cl

Origin of Product

United States

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